6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole

描述

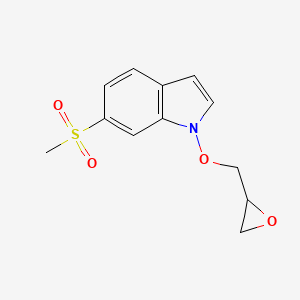

6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole is an indole derivative characterized by two critical functional groups: a methylsulfonyl (-SO₂CH₃) substituent at the 6-position and an oxiran-2-ylmethoxy (epoxide-containing alkoxy) group at the 1-position of the indole scaffold.

属性

IUPAC Name |

6-methylsulfonyl-1-(oxiran-2-ylmethoxy)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-18(14,15)11-3-2-9-4-5-13(12(9)6-11)17-8-10-7-16-10/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVMFMDJQZWZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=CN2OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375555 | |

| Record name | 6-(Methanesulfonyl)-1-[(oxiran-2-yl)methoxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849924-91-0 | |

| Record name | 6-(Methylsulfonyl)-1-(2-oxiranylmethoxy)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methanesulfonyl)-1-[(oxiran-2-yl)methoxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis typically involves:

- Step 1: Functionalization of the indole ring at the 6-position to introduce the methylsulfonyl group.

- Step 2: Alkylation of the indole nitrogen (N-1) with an oxiran-2-ylmethoxy moiety.

This approach requires careful control of reaction conditions to maintain the integrity of the sensitive epoxide ring and to achieve regioselective substitution on the indole ring.

Preparation of 6-(Methylsulfonyl) Indole Intermediate

The methylsulfonyl group is introduced via oxidation of a methylthio or methylsulfonyl precursor on the indole ring. Literature suggests the following:

Starting from 6-methylthioindole or 6-methylsulfonylindole derivatives, oxidation can be performed using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions to yield the methylsulfonyl substituent.

Alternatively, sulfonylation can be achieved by direct electrophilic substitution using methylsulfonyl chloride under controlled conditions.

Introduction of the Oxiran-2-ylmethoxy Group at N-1

The N-1 position of the indole is alkylated with an epoxide-containing alkylating agent:

Epichlorohydrin or oxiran-2-ylmethanol derivatives are commonly used as alkylating agents.

The reaction is typically carried out under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate nucleophilic substitution at the indole nitrogen.

The reaction temperature is maintained mild (room temperature to 40°C) to prevent epoxide ring opening or degradation.

Representative Synthetic Procedure (Literature-Based)

Detailed Research Findings and Analysis

Esterification of Indole-6-carboxylic Acid

Sulfonylation

- The methylsulfonyl group is introduced by oxidation or direct sulfonylation.

- Oxidation of methylthio precursors with peracids is a common method.

- Control of reaction time and temperature is critical to avoid over-oxidation or ring degradation.

N-Alkylation with Epoxyalkyl Group

- Alkylation with epichlorohydrin or oxiran-2-ylmethanol derivatives is performed under mild basic conditions.

- Microwave-assisted synthesis has been reported to improve reaction rates and yields, with irradiation at 40°C for 2 minutes under 25W power yielding the desired product efficiently.

- Purification is typically achieved by column chromatography using dichloromethane or ethyl acetate as eluents.

Summary Table of Preparation Methods

| Preparation Step | Starting Material | Reagents & Conditions | Key Observations | Yield (%) |

|---|---|---|---|---|

| Esterification | Indole-6-carboxylic acid | MeOH, H₂SO₄, reflux 16 h | High purity methyl ester | 85-88 |

| Sulfonylation | Methyl ester or indole derivative | Methylsulfonyl chloride or oxidation agents | Requires regioselectivity | Variable |

| N-Alkylation | 6-(Methylsulfonyl)indole | Epichlorohydrin, base, mild temp | Microwave-assisted improves yield | Moderate to good |

Additional Notes

- The epoxide ring in the oxiran-2-ylmethoxy group is sensitive to acidic and basic conditions; thus, reaction conditions must be optimized to avoid ring opening.

- Purification steps often involve silica gel chromatography to separate regioisomers and side products.

- Analytical characterization includes ^1H NMR, MS, and IR spectroscopy to confirm structure and purity.

化学反应分析

Types of Reactions

6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole undergoes various types of chemical reactions, including:

Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.

Reduction: The methylsulfonyl group can be reduced to a methyl group under specific conditions.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can open the epoxide ring under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of functionalized indole derivatives.

科学研究应用

Pharmaceutical Applications

The indole scaffold, which includes 6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole, is well-known for its diverse biological activities. Compounds with indole structures exhibit a variety of pharmacological properties, including:

- Anticancer Activity : Indoles have been reported to possess anticancer properties, making them candidates for drug development targeting various cancers. The compound's ability to modulate biological pathways involved in cancer progression is under investigation .

- Antimicrobial Properties : The compound may also demonstrate antibacterial and antifungal activities, contributing to the development of new antimicrobial agents . This is particularly relevant given the rise of antibiotic-resistant pathogens.

- Anti-inflammatory Effects : Research indicates that indole derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Agricultural Applications

In agricultural chemistry, compounds similar to this compound are explored for their potential as:

- Pesticides : The compound may serve as an active ingredient in pesticide formulations due to its biological activity against pests and pathogens affecting crops.

- Herbicides : Research into the herbicidal properties of indole derivatives suggests that this compound could be effective in controlling unwanted vegetation while minimizing environmental impact.

Material Science Applications

作用机制

The mechanism by which 6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole exerts its effects involves the interaction of its functional groups with biological targets. The epoxide group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect their function. The indole moiety can interact with various receptors and enzymes, influencing cellular pathways and biological processes.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole and analogous indole derivatives:

Key Observations:

Substituent Positioning and Reactivity: The target compound’s 6-methylsulfonyl group contrasts with 6-methoxy or 6-methoxymethyl groups in compounds 8 and 7. The 1-O-(epoxide-CH₂-O) substituent distinguishes it from compounds 8 and 9, where epoxide groups are at the 5-position. This positioning may influence regioselectivity in ring-opening reactions or interactions with biological targets .

Biological Activity Trends :

- Methylsulfonyl-containing indoles, such as 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, exhibit high selectivity for COX-2 inhibition, suggesting that the sulfonyl group’s placement (directly on the indole vs. a phenyl ring) modulates target affinity .

- AZ20, a pyrimidinyl-indole derivative with a methylsulfonyl cyclopropyl group, demonstrates potent ATR kinase inhibition (IC₅₀ = 5 nM). While the target compound lacks a pyrimidine scaffold, its methylsulfonyl and epoxide groups may similarly contribute to kinase binding or covalent inhibition .

Synthetic Efficiency :

- Compound 9 (64% yield) achieves higher synthesis efficiency than 8 (44%), likely due to steric and electronic effects of substituent positioning during epichlorohydrin-mediated epoxide formation. The target compound’s synthesis may face challenges if steric hindrance from the methylsulfonyl group impedes reactivity .

生物活性

The compound 6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole has gained attention in recent years due to its diverse biological activities. This indole derivative is characterized by the presence of a methylsulfonyl group and an oxirane moiety, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic uses.

Synthesis

The synthesis of This compound typically involves several steps, including the formation of the indole nucleus followed by functionalization with the methylsulfonyl and oxirane groups. Various synthetic routes have been explored to optimize yield and purity, with methods often involving intermediate compounds that facilitate the introduction of these substituents.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of methylsulfonylindoles exhibit significant antimicrobial properties. For instance, compounds related to This compound have shown selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| 4b | Antibacterial | Salmonella enterica | |

| 4e | Antibacterial | E. coli | |

| 5d | Antibacterial | Multi-drug resistant strains |

Anti-inflammatory Activity

The anti-inflammatory potential of This compound has also been investigated, with compounds showing significant inhibition of key inflammatory pathways. Notably, certain derivatives demonstrated dual inhibitory effects on COX-2 and 5-LOX enzymes, which are crucial in the inflammatory response .

Antioxidant Activity

The antioxidant properties of these compounds were evaluated using DPPH radical scavenging assays. Several derivatives exhibited strong antioxidant activity, suggesting their potential role in mitigating oxidative stress-related diseases .

Case Studies

A notable case study involved the synthesis and biological evaluation of various N-methylsulfonylindole derivatives. The study highlighted the structure-activity relationship (SAR) of these compounds, revealing that modifications to the indole core significantly influenced their biological efficacy. The most potent derivatives were subjected to further testing for their pharmacological profiles.

常见问题

Q. What are the key synthetic strategies for introducing the methylsulfonyl and epoxide moieties into the indole core?

The methylsulfonyl group is typically introduced via sulfonation of the indole precursor using reagents like methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The epoxide group (oxirane) can be grafted through epoxidation of a pre-functionalized allyl ether intermediate using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) . For example, in related indole derivatives, epoxide formation is achieved by reacting glycidyl tosylate with hydroxylated intermediates under nucleophilic substitution conditions .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Analytical methods include:

- HPLC-MS : To assess purity (>95%) and confirm molecular weight.

- NMR spectroscopy : ¹H/¹³C NMR resolves the methylsulfonyl group (δ ~3.0 ppm for CH₃SO₂) and epoxide protons (δ ~3.5–4.5 ppm). NOESY can confirm stereochemistry of the epoxide .

- X-ray crystallography : For unambiguous confirmation of the 3D structure, as demonstrated in structurally similar indole derivatives (e.g., 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile) .

Q. What solvent systems are optimal for reactions involving this compound?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for sulfonation and epoxidation steps due to their ability to stabilize charged intermediates. For nucleophilic substitutions (e.g., glycidyl ether attachment), dichloromethane or acetonitrile is often used with catalytic bases like NaH .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of the methylsulfonyl group deactivates the indole ring, reducing electrophilic substitution rates. However, it enhances regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by directing reactions to the C-4 or C-7 positions. Computational studies (DFT) suggest this is due to altered electron density distribution .

Q. What biochemical pathways are potentially modulated by this compound, and how can this be experimentally verified?

Indole derivatives with sulfonyl and epoxide groups are known to interact with cytochrome P450 enzymes and glutathione transferases. To validate targets:

- Enzyme inhibition assays : Measure IC₅₀ values using recombinant enzymes (e.g., CYP3A4).

- Cellular assays : Monitor glutathione depletion or reactive oxygen species (ROS) levels in hepatocyte models .

- Molecular docking : Predict binding modes to enzymes like COX-2, leveraging crystal structures from databases (PDB) .

Q. How can data contradictions arise in stability studies, and how are they resolved?

Discrepancies in degradation profiles (e.g., pH-dependent epoxide ring-opening) may occur due to:

- Analytical interference : Degradation products (e.g., diols from epoxide hydrolysis) co-eluting in HPLC. Use LC-MS/MS for differentiation.

- Temperature sensitivity : Storage at −20°C vs. 4°C can alter degradation rates. Accelerated stability studies (40°C/75% RH) help identify critical parameters .

Q. What computational models are used to predict the compound’s pharmacokinetics?

- ADMET predictors : SwissADME or ADMETLab estimate logP (~2.5), bioavailability (~50%), and CYP inhibition.

- MD simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) using force fields like CHARMM .

Methodological Considerations

Q. What strategies mitigate epoxide ring-opening during functionalization?

- Low-temperature reactions : Perform nucleophilic additions (e.g., amine coupling) at 0–5°C to minimize hydrolysis.

- Protecting groups : Temporarily shield the epoxide with trimethylsilyl chloride before introducing reactive groups .

Q. How is the compound’s stability in biological matrices assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。